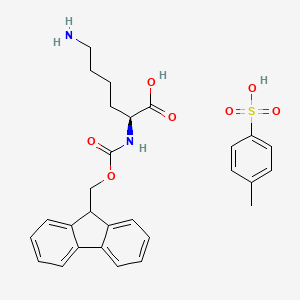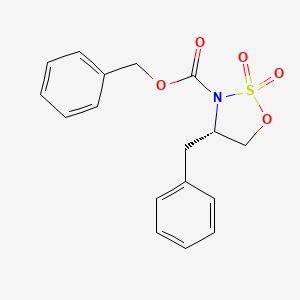
3-(Methylamino)cyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol. It is a cyclic amine and is known for its use as a sympathomimetic drug. The compound is a mixture of diastereomers and is often used in various scientific research applications due to its unique properties.
Métodos De Preparación
The synthesis of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-(Methylamino)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-(Methylamino)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its role as a sympathomimetic agent.
Medicine: It is investigated for potential therapeutic uses, including its effects on the cardiovascular system.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves its interaction with adrenergic receptors in the body. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. This interaction leads to the activation of specific molecular pathways, resulting in increased heart rate, vasoconstriction, and other physiological effects.
Comparación Con Compuestos Similares
3-(Methylamino)cyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:
Methoxamine hydrochloride: Another sympathomimetic drug with similar effects but different chemical structure.
Phenylephrine hydrochloride: A compound with similar adrenergic receptor activity but different pharmacokinetic properties.
Ephedrine hydrochloride: A well-known sympathomimetic agent with broader applications in medicine. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it suitable for specialized research applications.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
3-(methylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H |
Clave InChI |
ZQRLUNHNWJYPLG-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCC(C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)
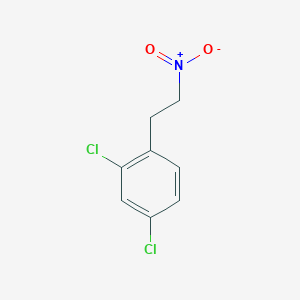
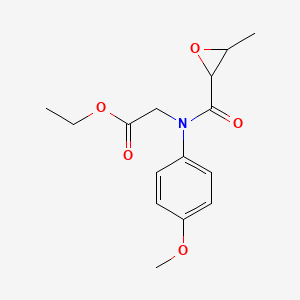

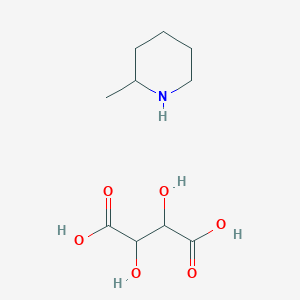

![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)

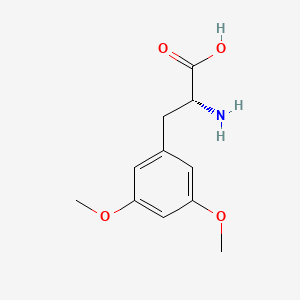
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

